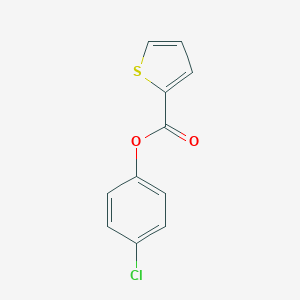

2-Thiophenecarboxylic acid, 4-chlorophenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

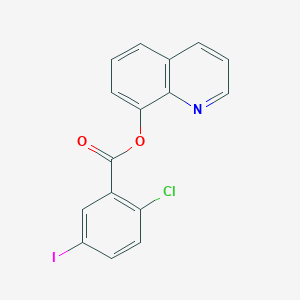

2-Thiophenecarboxylic acid, 4-chlorophenyl ester is a chemical compound with the formula C11H7ClO2S. It has a molecular weight of 238.690 .

Molecular Structure Analysis

The molecular structure of 2-Thiophenecarboxylic acid, 4-chlorophenyl ester is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Thiophenecarboxylic acid, 4-chlorophenyl ester include its molecular weight of 238.690 .Aplicaciones Científicas De Investigación

Medicine

Thiophene derivatives have been shown to possess various biological activities, including antimicrobial , analgesic and anti-inflammatory , antihypertensive , and antitumor properties . They are also used as inhibitors of corrosion of metals.

Material Science

In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) and other electronic devices due to their conductive properties .

Plant Extraction and Analysis

Thiophenes can be isolated from plant materials using extraction methods with ethanol or methanol. High-performance liquid chromatography (HPLC) is used to identify and quantify different thiophene-containing compounds .

Mecanismo De Acción

Target of Action

This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological activities

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its molecular target.

Biochemical Pathways

Thiophene derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would depend on its molecular target.

Result of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

The action of 4-chlorophenyl thiophene-2-carboxylate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy.

Propiedades

IUPAC Name |

(4-chlorophenyl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDSCYYKAZNOCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The provided research mentions "phenylthiophene-2-carboxylate compounds" as potential anticancer agents. Could you elaborate on how CPTC, as a specific example of this class, interacts with its biological target and what downstream effects this interaction might have?

A1: The research focuses on the structural and computational analysis of CPTC []. It highlights that CPTC demonstrates binding potential with protein tyrosine phosphatase (PTP) through molecular docking studies []. PTPs are enzymes involved in various cellular processes, including growth and proliferation. Dysregulation of PTP activity is implicated in cancer development. While the specific downstream effects of CPTC binding to PTPs aren't explicitly detailed in this study, it suggests that CPTC could modulate PTP activity, potentially inhibiting cancer cell growth and proliferation. Further experimental validation is needed to confirm this hypothesis and elucidate the precise mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-Bromo-2-chloro-phenyl)-benzooxazol-5-yl]-3-methyl-benzamide](/img/structure/B408278.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408279.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B408280.png)

![5-{[5-(3-Chloro-4-methylphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408284.png)

![3-(4-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B408289.png)

![4-Methyl-3-nitro-N-[2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B408291.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408293.png)

![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408294.png)